molecular formula C19H24ClNO B3988775 N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide

Cat. No.: B3988775
M. Wt: 317.9 g/mol
InChI Key: QABPVBNEZXJXFE-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The compound also contains a benzamide group, which is commonly found in various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide typically involves the functionalization of adamantane derivatives. One common method includes the alkylation of adamantane with 2-bromoethylamine, followed by the acylation of the resulting amine with 4-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, while the benzamide group can interact with various enzymes and receptors. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
  • 2-[2-(1-adamantyl)ethyl]-3-hydroxybutyric acid

Uniqueness

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide is unique due to its combination of the adamantane and benzamide moieties, which confer both stability and bioactivity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABPVBNEZXJXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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